molecular formula C11H13FN2O B157971 (2-Fluoro-phenyl)-piperazin-1-yl-methanone CAS No. 139516-64-6

(2-Fluoro-phenyl)-piperazin-1-yl-methanone

Cat. No. B157971
CAS RN: 139516-64-6
M. Wt: 208.23 g/mol
InChI Key: YUOYYPWFXYRVHK-UHFFFAOYSA-N
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Description

2-Fluoro-phenyl)-piperazin-1-yl-methanone (2FPPM) is a synthetic compound with a wide range of applications in the scientific research field. It has been studied extensively in recent years as a potential therapeutic agent, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been identified.

Scientific Research Applications

Anti-HIV-2 Activity

Compounds structurally related to (2-Fluoro-phenyl)-piperazin-1-yl-methanone have shown selective inhibition activity against HIV-2 strains. For instance, (4-(2-fluorophenyl)piperazin-1-yl)(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)methanone displayed significant inhibition with notable EC50 values, comparable to certain nucleoside reverse transcriptase inhibitors (Ashok et al., 2015).

Histamine H3 Receptor Antagonists

Novel phenyl(piperazin-1-yl)methanones, similar to the compound , have been identified as potent histamine H3 receptor antagonists. These compounds were optimized for wake-promoting activity, leading to the discovery of two candidates for clinical development (Letavic et al., 2015).

Antimicrobial Activity

A series of novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone compounds, structurally related to this compound, have been synthesized and evaluated for their antibacterial activity against human pathogenic bacteria. Compounds with specific substitutions on the piperazine ring exhibited significant inhibition of bacterial growth (Nagaraj et al., 2018).

Anticancer Activity

Substituted phenyl {4‐[3‐(piperidin‐4‐yl)propyl]piperidin‐1‐yl} methanone derivatives have shown notable antiproliferative activity against human leukemia cells. These derivatives, especially those with nitro and fluoro substitution, demonstrated potential in inducing apoptosis in cancer cells (Vinaya et al., 2011).

Anticonvulsant Agents

Compounds structurally similar to this compound, particularly those involving a triazinyl moiety, have been synthesized and found effective as anticonvulsant agents. These compounds showed potential in blocking sodium channels, which could be beneficial for treating conditions like epilepsy (Malik & Khan, 2014).

P2X7 Antagonist Clinical Candidate

Compounds including the (2-fluoro-phenyl)piperazin-1-yl methanone framework have been developed for their potential as P2X7 antagonists. These compounds have shown promise in preclinical trials for the treatment of mood disorders (Chrovian et al., 2018).

properties

IUPAC Name

(2-fluorophenyl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c12-10-4-2-1-3-9(10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOYYPWFXYRVHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337822
Record name (2-Fluoro-phenyl)-piperazin-1-yl-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

139516-64-6
Record name (2-Fluoro-phenyl)-piperazin-1-yl-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of 12.5 parts of piperazine, 3.6 parts of N,N-diethylethanamine and 75 parts of trichloromethane was added a solution of 9 parts of 2-fluoro-N-phenyl-benzenecarbohydrazonoyl chloride in 75 parts of trichloromethane. The whole was stirred for 2 hours at room temperature. After the addition of 5 parts of potassium carbonate, the reaction mixture was stirred for 30 minutes at reflux temperature. The mixture was cooled, washed with 100 parts of water and the layers were separated. The organic layer was dried, filtered and evaporated, yielding 6 parts (55.8%) of 1-(2-fluorobenzoyl)-piperazine, 2-phenylhydrazine as a residue (int. 9).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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